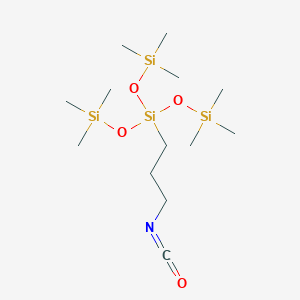

3-Isocyanatopropyltris(trimethylsiloxy)silane

Description

Properties

IUPAC Name |

3-isocyanatopropyl-tris(trimethylsilyloxy)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H33NO4Si4/c1-19(2,3)16-22(17-20(4,5)6,18-21(7,8)9)12-10-11-14-13-15/h10-12H2,1-9H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRWZBOQSMUYOCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)O[Si](CCCN=C=O)(O[Si](C)(C)C)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H33NO4Si4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50461460 | |

| Record name | 3-(3-Isocyanatopropyl)-1,1,1,5,5,5-hexamethyl-3-[(trimethylsilyl)oxy]trisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50461460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25357-82-8 | |

| Record name | 3-(3-Isocyanatopropyl)-1,1,1,5,5,5-hexamethyl-3-[(trimethylsilyl)oxy]trisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50461460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In--Depth Technical Guide to the Synthesis and Purification of 3-Isocyanatopropyltris(trimethylsiloxy)silane

Introduction: A Molecule of Unique Duality

3-Isocyanatopropyltris(trimethylsiloxy)silane (CAS No. 25357-82-8) is a specialized organosilicon compound featuring two distinct and highly reactive functional centers: a terminal isocyanate group (-NCO) and a sterically significant tris(trimethylsiloxy)silyl group. This unique architecture makes it a valuable, albeit challenging, molecule for advanced materials science.

The isocyanate group provides a reactive handle for covalent modification, readily participating in addition reactions with nucleophiles such as alcohols and amines to form urethane and urea linkages, respectively.[1][2] This functionality is paramount in the synthesis of silyl-modified polymers, particularly polyurethanes (SPUR) and MS polymers, where it can act as a crosslinker or an end-capper.[2]

Simultaneously, the bulky tris(trimethylsiloxy)silane moiety imparts properties of high thermal stability, hydrophobicity, and solubility in nonpolar organic solvents. Unlike more common alkoxysilanes, this group is less prone to rapid, uncontrolled hydrolysis and self-condensation, offering a more controlled approach to surface modification and polymer integration.

This guide provides a comprehensive overview of a robust synthesis strategy, detailed purification protocols, and the critical analytical methods required to produce and verify high-purity 3-Isocyanatopropyltris(trimethylsiloxy)silane for research and development applications.

Physicochemical Properties and Critical Safety Considerations

The handling of any isocyanate-containing compound requires strict adherence to safety protocols due to their potential as respiratory and skin sensitizers. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, chemically resistant gloves, and a lab coat.

| Property | Value | Source(s) |

| CAS Number | 25357-82-8 | [3] |

| Molecular Formula | C₁₂H₃₃NO₃Si₄ | [4] |

| Molecular Weight | 373.18 g/mol | [4] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Precursor CAS No. | 18077-31-1 (3-Chloropropyltris(trimethylsiloxy)silane) | [4][5] |

| Precursor Boiling Pt. | 181 °C @ 100 mmHg | [4] |

| Precursor Density | 0.932 g/cm³ | [4] |

Proposed Synthesis Pathway: A Mechanistic Approach

While multiple routes to isocyanatosilanes exist, such as those starting from aminosilanes, a highly effective and direct method for this specific molecule involves the nucleophilic substitution of a suitable precursor, 3-Chloropropyltris(trimethylsiloxy)silane.[6] This approach is favored for its relatively mild conditions and the commercial availability of the starting material.[4][5]

Rationale for Precursor Selection and Reagents

The choice of 3-Chloropropyltris(trimethylsiloxy)silane as the starting material is strategic; the robust tris(trimethylsiloxy)silane core is already in place, focusing the synthetic effort solely on the conversion of the terminal chloro group.

The conversion of the alkyl chloride to an isocyanate is efficiently achieved using an alkali metal cyanate, such as Potassium Cyanate (KOCN) .[3] The reaction proceeds via a classic Sₙ2 mechanism, where the cyanate ion acts as the nucleophile. The choice of a polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) , is critical as it effectively solvates the potassium cation, liberating a highly reactive "naked" cyanate anion, thereby accelerating the rate of substitution.[7]

Reaction Mechanism

The reaction is a single-step nucleophilic displacement. The cyanate ion (⁻OCN), an ambident nucleophile, attacks the electrophilic carbon atom bonded to the chlorine. While attack can theoretically occur from either the oxygen or nitrogen atom, in polar aprotic solvents with alkali metal cyanates, the attack predominantly occurs through the nitrogen atom, directly forming the isocyanate product and potassium chloride as a salt byproduct.[8][9]

Detailed Experimental Protocol

-

Equipment Setup: A three-necked round-bottom flask is equipped with a reflux condenser, a magnetic stirrer, a thermometer, and a nitrogen inlet to maintain an inert atmosphere. All glassware must be rigorously dried to prevent premature reaction of the isocyanate product with moisture.

-

Step 1: Reagent Charging: To the reaction flask under a positive pressure of nitrogen, add 3-Chloropropyltris(trimethylsiloxy)silane (1.0 eq) and anhydrous N,N-Dimethylformamide (DMF).

-

Step 2: Addition of Cyanate: Begin vigorous stirring and add finely powdered, dried potassium cyanate (KOCN) (approx. 1.2-1.5 eq). The slight excess ensures complete conversion of the starting material.

-

Step 3: Reaction: Heat the reaction mixture to 80-100°C. The progress of the reaction can be monitored by Gas Chromatography (GC) by observing the disappearance of the starting material peak. The reaction is typically complete within 8-12 hours.

-

Step 4: Initial Work-up: Cool the mixture to room temperature. The precipitated potassium chloride byproduct is removed by filtration under an inert atmosphere. The filter cake should be washed with a small amount of dry solvent (e.g., diethyl ether or hexane) to recover any entrained product.

-

Step 5: Solvent Removal: The DMF is removed from the filtrate under reduced pressure. Care must be taken to avoid excessively high temperatures which could lead to side reactions or trimerization of the isocyanate.[10]

Purification Strategies for High-Purity Product

The crude product obtained after solvent removal will contain the desired isocyanate along with unreacted starting material and potentially high-boiling impurities. Fractional vacuum distillation is the most effective method for purification.[11][12]

Fractional Vacuum Distillation

-

Principle: This technique separates compounds based on differences in their boiling points at a reduced pressure. Lowering the pressure reduces the boiling point, which is crucial for thermally sensitive compounds like isocyanates, preventing decomposition or polymerization at high temperatures.

-

Rationale: The target product, 3-Isocyanatopropyltris(trimethylsiloxy)silane, is expected to have a higher boiling point than the starting material, 3-Chloropropyltris(trimethylsiloxy)silane (B.p. 181 °C @ 100 mmHg), due to its slightly higher molecular weight and polarity.[4] This difference allows for effective separation.

Step-by-Step Distillation Protocol

-

Step 1: Setup: Assemble a fractional distillation apparatus suitable for vacuum operation, including a Vigreux column, distillation head with thermometer, condenser, and receiving flasks. Ensure all joints are properly sealed for vacuum.

-

Step 2: Charging: Transfer the crude product into the distillation flask. Add a few boiling chips or a magnetic stir bar for smooth boiling.

-

Step 3: Evacuation: Gradually apply vacuum to the system.

-

Step 4: Heating: Gently heat the distillation flask using an oil bath.

-

Step 5: Fraction Collection:

-

Fore-run: Collect the first fraction, which will primarily consist of any remaining solvent and unreacted 3-Chloropropyltris(trimethylsiloxy)silane.

-

Main Fraction: As the temperature at the distillation head stabilizes at the boiling point of the product, switch to a new receiving flask to collect the purified 3-Isocyanatopropyltris(trimethylsiloxy)silane.

-

Residue: Discontinue heating before the distillation flask goes to dryness to avoid charring of high-boiling residues.

-

-

Step 6: Storage: The purified product should be stored under a nitrogen atmosphere in a sealed container to protect it from moisture.

Characterization and Quality Control

Confirmation of the product's identity and purity is essential. A combination of spectroscopic techniques provides a complete analytical picture.[13]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: This is the most direct method to confirm the synthesis. The key diagnostic signal is the strong, sharp absorption band for the asymmetric C=N=O stretch of the isocyanate group, typically appearing around 2270-2250 cm⁻¹ .[14][15] The disappearance of the C-Cl stretch from the starting material provides further evidence of reaction completion.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Gas Chromatography (GC): GC is an excellent tool for assessing the purity of the distilled product. A single, sharp peak indicates a high degree of purity.

Conclusion

The synthesis of 3-Isocyanatopropyltris(trimethylsiloxy)silane via nucleophilic substitution of its chloropropyl analog presents a reliable and scalable route to this versatile molecule. The success of this procedure hinges on two critical factors: the rigorous exclusion of moisture throughout the synthesis and work-up, and the careful execution of fractional vacuum distillation for purification. By following the detailed protocols and mechanistic rationale outlined in this guide, researchers can confidently produce high-purity material suitable for demanding applications in polymer chemistry and material science.

References

-

Fukui, K., Tanimoto, F., & Kitano, H. (n.d.). Isocyanurates. I. A Novel Method of Synthesizing Trialkyl Isocyanurates. Bulletin of the Chemical Society of Japan. [Link]

-

PureSynth. (n.d.). (3-Chloropropyl)Tris(Trimethylsilyloxy)Silane 96.0%(GC). Retrieved from [Link]

-

Gelest, Inc. (n.d.). 3-CHLOROPROPYLTRIMETHOXYSILANE, 98%. Retrieved from [Link]

-

Merit icon. (2020, April 25). Halo alkanes react with kcN to form of alkyl cyanides as main product while AgcN form isocyanide as. YouTube. [Link]

-

Unknown. (n.d.). Alkyl halides give alkyl cyanides with KCN but alkyl isocyanides with AgCN. Explain. Toppr. [Link]

-

Holm, A., & Wentrup, C. (1968). Alkyl Cyanates .8. Formation of Alkyl Cyanates From Alkyl Halides and Silver Cyanate. Acta Chemica Scandinavica, 22, 2049-2059. [Link]

-

Sciencemadness Discussion Board. (2020, November 19). Isocyanate synthesis via halide displacement. [Link]

- Google Patents. (n.d.).

- Google Patents. (n.d.).

- Google Patents. (n.d.). CN115403609A - Preparation method of tris [3- (trimethoxysilyl)

-

Mady, F. M., et al. (2018). An approach for eliminating phenyl isocyanate from solvent used in isocyanate production. Periodica Polytechnica Chemical Engineering, 62(3), 324-328. [Link]

-

ResearchGate. (n.d.). ATR-FTIR, 1 H NMR, and Si NMR of 402-polymer and its derivatives. [Link]

-

Co-Formula. (n.d.). 3-Chloropropyltris(trimethylsiloxy)silane. [Link]

-

ResearchGate. (n.d.). FTIR spectra of the isocyanate-containing silane, the EtP and their reaction product the P-silane. [Link]

-

Chemsrc. (n.d.). CAS#:25357-82-8 | 3-ISOCYANATOPROPYLTRIS(TRIMETHYLSILOXY)SILANE. [Link]

-

ResearchGate. (n.d.). Assignment of the FTIR peaks for silanes. [Link]

-

Co-Formula. (n.d.). Isocyanate Functional Silanes. [Link]

-

Gawałkiewicz, P., et al. (2023). Polysiloxanes and Silanes with Various Functional Groups—New Compounds for Flax Fibers’ Modification. Materials, 16(10), 3788. [Link]

-

Dow. (n.d.). Organo-Functional Silanes. [Link]

Sources

- 1. CAS 15396-00-6: (3-Isocyanatopropyl)trimethoxysilane [cymitquimica.com]

- 2. Isocyanate Functional Silanes, Alkyl Isocyanate Silanes For Coating/ Sealants/ Polymers [cfmats.com]

- 3. CAS#:25357-82-8 | 3-ISOCYANATOPROPYLTRIS(TRIMETHYLSILOXY)SILANE | Chemsrc [chemsrc.com]

- 4. pure-synth.com [pure-synth.com]

- 5. 3-Chloropropyltris(trimethylsiloxy)silane - Hubei Co-Formula Material Tech Co.,Ltd. [cfmats.com]

- 6. CN105541897A - Preparation method of 3-isocyanatopropyltrimethoxysilane - Google Patents [patents.google.com]

- 7. academic.oup.com [academic.oup.com]

- 8. organicmystery.com [organicmystery.com]

- 9. Sciencemadness Discussion Board - Isocyanate synthesis via halide displacement - Powered by XMB 1.9.11 [sciencemadness.org]

- 10. CN115403609A - Preparation method of tris [3- (trimethoxysilyl) propyl ] isocyanurate - Google Patents [patents.google.com]

- 11. US20220380303A1 - Process for the distillation of isocyanates - Google Patents [patents.google.com]

- 12. real.mtak.hu [real.mtak.hu]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Polysiloxanes and Silanes with Various Functional Groups—New Compounds for Flax Fibers’ Modification - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Thermal Stability & Decomposition of 3-Isocyanatopropyltris(trimethylsiloxy)silane

The following technical guide details the thermal stability, decomposition mechanisms, and handling protocols for 3-Isocyanatopropyltris(trimethylsiloxy)silane (CAS 25357-82-8).

CAS Number: 25357-82-8

Molecular Formula:

Executive Summary

3-Isocyanatopropyltris(trimethylsiloxy)silane is a heterobifunctional organosilicon compound featuring a sterically bulky tris(trimethylsiloxy)silyl (Tris) "head" and a reactive isocyanate (NCO) "tail." It is primarily used to introduce siloxane hydrophobicity into organic polymer backbones (e.g., polyurethanes, polyureas) via urethane linkage formation.

Its thermal stability is defined by two competing degradation pathways:

-

Low-Temperature Instability (<200°C): Driven by the high reactivity of the isocyanate group (dimerization/trimerization) and moisture sensitivity.

-

High-Temperature Decomposition (>300°C): Driven by siloxane backbone rearrangement (depolymerization) and Si-C bond cleavage.

This guide provides the mechanistic insights and experimental protocols required to handle, analyze, and process this material in drug delivery systems and advanced materials research.

Chemical Structure & Properties[1][3][4][5][6][7][8][9]

The molecule consists of a central silicon atom shielded by three trimethylsiloxy groups, connected via a propyl spacer to an isocyanate group.

| Property | Value | Critical Implication |

| Boiling Point | ~110–115°C @ 0.2 mmHg | High-vacuum distillation is required to avoid thermal degradation during purification. |

| Density | ~0.9 g/mL | Immiscible with water; soluble in non-polar organic solvents (Hexane, Toluene). |

| Hydrolytic Stability | Low | The NCO group reacts rapidly with moisture to form amines and ureas. The Si-O-Si bonds are stable to neutral water but degrade in acid/base. |

| Flash Point | >100°C | Combustible. Requires inert atmosphere (N2/Ar) storage. |

Thermal Stability Profile

The thermal degradation of Tris-NCO is not a single-step event. It occurs in distinct phases depending on the environment (Inert vs. Oxidative) and the presence of active hydrogen sources.

Decomposition Phases (Inert Atmosphere)

-

Phase I: Volatilization & Isocyanate Reactions (150°C – 250°C)

-

At these temperatures, the molecule is thermally stable regarding its siloxane backbone.

-

Risk: If the sample is not ultra-pure, trace moisture or catalysts will trigger NCO dimerization (uretidione formation) or trimerization (isocyanurate formation).

-

Observation: Slight mass loss in TGA due to volatilization; exotherm in DSC if polymerization occurs.

-

-

Phase II: Siloxane Rearrangement (300°C – 450°C)

-

The "Tris" head group begins to unzip. The bulky trimethylsiloxy groups facilitate a "back-biting" mechanism, leading to the ejection of cyclic siloxanes (D3, D4) and hexamethyldisiloxane (MM).

-

Mechanism: Intramolecular nucleophilic attack of oxygen on silicon.

-

-

Phase III: Radical Scission (>450°C)

-

Homolytic cleavage of the Si-C (propyl) and C-C bonds.

-

Products: Methane, ethylene, silicon carbide/oxycarbide ceramics (char).

-

Decomposition Mechanisms (Visualized)

The following diagram illustrates the two primary degradation pathways: Isocyanate-mediated (Chemical) and Siloxane-mediated (Thermal).

Figure 1: Dual decomposition pathways of Tris-NCO. Path A dominates in storage/handling; Path B dominates during high-temperature processing.

Experimental Protocols for Stability Assessment

To validate the quality and stability of Tris-NCO, the following self-validating protocols should be employed.

Thermogravimetric Analysis (TGA)

Objective: Determine the onset temperature of degradation (

-

Instrument: High-resolution TGA (e.g., TA Instruments Q500).

-

Pan: Platinum or Alumina (avoid Aluminum if T > 500°C).

-

Atmosphere:

-

Nitrogen (Inert): To study pure thermal depolymerization. Flow rate: 40-60 mL/min.

-

Air (Oxidative): To simulate processing conditions.

-

-

Ramp: 10°C/min from Ambient to 700°C.

-

Data Interpretation:

-

< 200°C Mass Loss: Indicates solvent contamination or moisture-induced hydrolysis (loss of CO2).

-

~350°C Inflection: Primary degradation of the siloxane backbone.

-

Residue: In N2, residue should be minimal (<5%). In Air, residue will be white Silica (

).

-

Differential Scanning Calorimetry (DSC)

Objective: Detect exothermic polymerization (dimerization) or endothermic boiling.

-

Encapsulation: Hermetically sealed aluminum pans (critical to prevent volatilization before degradation).

-

Cycle: Heat from -50°C to 300°C at 10°C/min.

-

Key Signal: An exotherm between 180°C–250°C indicates thermal trimerization of the isocyanate group. Absence of this peak suggests high purity and lack of catalytic impurities.

GC-MS Degradation Product Analysis

Objective: Identify specific decomposition byproducts.

-

Method: Pyrolysis-GC-MS (Py-GC-MS).

-

Pyrolysis Temp: Flash pyrolysis at 500°C.

-

Column: Non-polar siloxane column (e.g., HP-5ms).

-

Target Analytes:

-

Hexamethyldisiloxane (MM) - m/z 147

-

Hexamethylcyclotrisiloxane (D3) - m/z 207

-

Octamethylcyclotetrasiloxane (D4) - m/z 281

-

Carbodiimides (from isocyanate coupling).[4]

-

Handling & Storage Directives

The stability of Tris-NCO is binary: it is robust in isolation but fragile in the presence of nucleophiles.

The "Dry-Box" Protocol

-

Atmosphere: Must be handled under dry Nitrogen or Argon.

-

Vessel: Glassware must be oven-dried (>120°C for 4 hours) and silanized to prevent surface hydroxyls from reacting with the NCO group.

-

Storage: Store at 2–8°C. Cold storage slows down the spontaneous dimerization of isocyanates.

Neutralization of Waste

Do not dispose of neat Tris-NCO into aqueous waste streams immediately.

-

Quench: Slowly add to a solution of 90% Isopropanol / 10% Water with 1% dilute acetic acid.

-

Wait: Allow CO2 evolution to cease (conversion to urea/amine).

-

Dispose: As organic waste.

References

-

Gelest, Inc. Silane Coupling Agents: Connecting Across Boundaries. Technical Brochure.[5][6] (Detailed mechanisms of silane hydrolysis and condensation).

-

Camino, G., et al. "Thermal degradation of polydimethylsiloxane polymers." Polymer, 2002.[7][8] (Fundamental mechanism of siloxane back-biting and cyclic formation).

-

ChemicalBook. "3-Isocyanatopropyltris(trimethylsiloxy)silane - CAS 25357-82-8 Properties and Suppliers." (Physical property verification).

-

Szycher, M. Szycher's Handbook of Polyurethanes. CRC Press, 2012. (Mechanisms of isocyanate thermal degradation and trimerization).

-

Shin-Etsu Chemical Co. "Silicone Fluids: Thermal Stability and Decomposition." Technical Data Sheet. (Data on methyl-siloxane thermal limits).

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. 25357-82-8 3-(3-异氰酸根合丙基)-1,1,1,5,5,5-六甲基-3-[(三甲基硅基)氧基]-3-三硅氧烷 Trisiloxane,3-(3-isocyanatopropyl)-1,1,1,5,5,5-hexamethyl-3-[(trimethylsilyl)oxy]- - CAS数据库 [cheman.chemnet.com]

- 3. Industrial Chemicals UK Suppliers - Bulk Distributors, Industrial Manufacturers and Wholesalers [ukchemicalsuppliers.co.uk]

- 4. researchgate.net [researchgate.net]

- 5. METHACRYLOXYPROPYLTRIS(TRIMETHYLSILOXY)SILANE - Gelest, Inc. [gelest.com]

- 6. dow.com [dow.com]

- 7. 3- Tris(trimethylsiloxy)silyl propyl methacrylate MEHQ + HQ stabilizer, 98 17096-07-0 [sigmaaldrich.com]

- 8. The Thermal Decomposition of Some Polysiloxanes - Enlighten Theses [theses.gla.ac.uk]

Dual-Interface Engineering: A Technical Guide to Isocyanate-Silane Reactivity

Topic: Reactivity of Isocyanate Group in Organosilane Compounds Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Drug Development Professionals[1]

Executive Summary

The heterobifunctional nature of isocyanate-functionalized silanes—most notably 3-Isocyanatopropyltriethoxysilane (IPTS) —provides a critical bridge between inorganic substrates (glass, silica, metal oxides) and organic moieties (polymers, biomolecules, active pharmaceutical ingredients).[1] This guide dissects the orthogonal reactivity of the isocyanate (-N=C=O) and alkoxysilane (-Si-OR) groups. It offers validated protocols for surface engineering, emphasizing the suppression of parasitic hydrolysis reactions to ensure monolayer integrity and high-fidelity bioconjugation.

Molecular Architecture & Reactivity Profile

The utility of IPTS lies in its ability to facilitate "dual-cure" mechanisms or distinct sequential functionalization.

-

The Inorganic Anchor (Silane): Typically a triethoxy group. Unlike methoxy variants, ethoxy groups hydrolyze slower, offering a wider processing window and releasing ethanol (lower toxicity) rather than methanol.[1]

-

The Spacer: A propyl chain (

-position) separates the silicon atom from the isocyanate. This length is critical; it prevents the steric bulk of the surface from inhibiting the isocyanate's reaction with incoming nucleophiles. -

The Organic Anchor (Isocyanate): A highly electrophilic carbon atom flanked by nitrogen and oxygen. It reacts rapidly with active hydrogen species.

Reactivity Hierarchy (Nucleophilic Attack)

The reaction rate of the isocyanate group depends heavily on the nucleophilicity of the attacking species. In drug development and bioconjugation, this hierarchy dictates the order of addition:

| Nucleophile | Product Formed | Reaction Rate | Catalyst Requirement |

| Primary Amine ( | Urea | Fastest ( | None (Spontaneous at RT) |

| Thiol ( | Thiocarbamate | Fast | Base (e.g., Triethylamine) |

| Primary Alcohol ( | Urethane (Carbamate) | Moderate | Sn(IV) (e.g., DBTDL) |

| Water ( | Carbamic Acid | Parasitic | None (Competes with OH) |

The Isocyanate Interface: Mechanism & Kinetics[2]

The isocyanate carbon is electron-deficient. The reaction is an addition mechanism where the active hydrogen transfers to the nitrogen, and the nucleophile attacks the carbon.

The "Water Problem" in Surface Modification

Water is a double-edged sword. It is required to hydrolyze the silane end for surface attachment, but it destroys the isocyanate end.

-

Mechanism:

-

Consequence: The generated amine (

) immediately reacts with remaining isocyanate groups to form a urea bridge (

Strategic Control: To preserve the isocyanate for bioconjugation, silanization must be performed under anhydrous conditions , relying on surface-adsorbed water on the substrate (e.g., silica silanols) rather than bulk water.

Pathway Visualization

The following diagram illustrates the divergent pathways of the isocyanate group.

Figure 1: Divergent reaction pathways of the isocyanate group.[1] Note the parasitic water pathway leading to decarboxylation.

Experimental Protocols

Protocol A: Anhydrous Surface Functionalization (Silica/Glass)

Objective: Graft IPTS onto a silica surface while preserving the isocyanate group for subsequent drug/protein attachment. Scope: Preparation of functionalized Mesoporous Silica Nanoparticles (MSNs) or glass slides.

Reagents:

-

Anhydrous Toluene (dried over molecular sieves)

-

Substrate: Activated Silica (hydroxylated)

Step-by-Step Methodology:

-

Substrate Activation:

-

Reaction Setup (Inert Atmosphere):

-

Purge a reaction vessel with dry Nitrogen (

) or Argon. -

Suspend activated silica in anhydrous toluene .

-

Rationale: Toluene is non-polar, preventing water miscibility and suppressing bulk hydrolysis.[1]

-

-

Silanization:

-

Washing (Critical):

-

Centrifuge/remove substrate.

-

Wash 3x with anhydrous toluene to remove unreacted silane.

-

Note: Avoid ethanol/methanol washes at this stage, as they will react with the isocyanate group to form urethanes. Use Acetone or THF if toluene is difficult to remove.

-

-

Curing/Drying:

-

Cure at 80°C under vacuum for 4 hours to crosslink the siloxane network.

-

Protocol B: Bioconjugation (Protein/Drug Attachment)

Objective: Covalent attachment of an amine-containing ligand (e.g., Antibody, Peptide, Doxorubicin) to the IPTS-modified surface.[1]

-

Buffer Selection:

-

Use non-nucleophilic buffers (PBS, HEPES).[1] Avoid Tris or Glycine (contain amines).

-

pH 7.4–8.5 is optimal (promotes unprotonated amines

over

-

-

Coupling:

-

Incubate the IPTS-modified substrate with the ligand solution for 2–4 hours at Room Temperature.

-

Chemistry: Formation of a stable urea linkage.

-

-

Quenching:

-

Add Ethanolamine or Tris buffer to quench remaining unreacted isocyanate groups, preventing non-specific binding later.[1]

-

Validation & Characterization (FTIR)[2][7][8][9]

Fourier Transform Infrared Spectroscopy (FTIR) is the primary method for validating the step-by-step modification.

| Functional Group | Wavenumber ( | Observation Criteria |

| Isocyanate (-N=C=O) | 2270 | Strong, Sharp. Presence indicates successful Protocol A. Disappearance indicates successful Protocol B. |

| Siloxane (Si-O-Si) | 1000–1100 | Broad, Strong. Indicates silica network/grafting. |

| Urea (C=O) | 1630–1660 | Medium. Appearance confirms conjugation with amine. |

| Urethane (C=O) | 1700–1720 | Medium. Appearance confirms reaction with alcohol. |

| C-H Stretch | 2900–2980 | Weak. Indicates presence of the propyl spacer chain. |

Workflow Visualization

The following diagram details the critical process flow for generating a drug-delivery vehicle using IPTS.

Figure 2: Step-by-step workflow for IPTS-mediated surface engineering.

References

-

Gelest, Inc. Silane Coupling Agents: Connecting Across Boundaries.[1][6] (Technical Brochure). Retrieved from

-

National Institute of Standards and Technology (NIST). Interfacial modification of silica surfaces through isocyanatopropyl triethoxy silane–amine coupling reactions. Applied Surface Science, 2007.[1] Retrieved from

-

Loughborough University. FTIR analysis of silane grafted high density polyethylene. Plastics, Rubber and Composites, 2009.[1] Retrieved from

-

ChemicalBook. 3-Isocyanatopropyltriethoxysilane Product Properties and Safety. Retrieved from

-

InstaNANO. FTIR Functional Group Database (Isocyanate Peak Identification). Retrieved from

Sources

A Theoretical and Computational Guide to 3-Isocyanatopropyltris(trimethylsiloxy)silane: Molecular Insights for Advanced Material Design

Abstract

This technical guide provides a comprehensive theoretical and computational framework for understanding the molecular properties and reactivity of 3-Isocyanatopropyltris(trimethylsiloxy)silane. While direct and extensive computational studies on this specific molecule are nascent, this document synthesizes established computational methodologies for analogous organosilicon compounds, silane coupling agents, and isocyanates. We present a robust, protocol-driven approach for researchers, scientists, and drug development professionals to investigate its structural, electronic, and reactive characteristics. This guide is designed to empower users to predict the behavior of 3-Isocyanatopropyltris(trimethylsiloxy)silane in complex chemical environments, thereby accelerating the design of advanced materials with tailored functionalities.

Introduction: The Dual-Functionality of a Unique Silane

3-Isocyanatopropyltris(trimethylsiloxy)silane, with the CAS Number 25357-82-8, is a molecule of significant interest in materials science due to its unique dual-functional nature.[1] It possesses a reactive isocyanate group (-NCO) and a hydrolyzable tris(trimethylsiloxy)silyl group. This architecture allows it to act as a molecular bridge, or coupling agent, between organic and inorganic materials. The isocyanate moiety readily reacts with nucleophiles such as amines and alcohols, making it compatible with a wide range of organic polymers.[2] Concurrently, the siloxy groups can hydrolyze to form silanols, which can then condense to form stable siloxane bonds with inorganic substrates or crosslink with other silane molecules.[3]

Understanding the intricate interplay of these two reactive centers at a molecular level is paramount for optimizing its performance in applications ranging from adhesion promoters in coatings and sealants to surface modifiers for fillers in composites.[4] Computational chemistry and molecular modeling offer powerful tools to elucidate these mechanisms, providing insights that are often challenging to obtain through experimental methods alone.[2][5] This guide outlines the theoretical principles and practical computational workflows to probe the properties of 3-Isocyanatopropyltris(trimethylsiloxy)silane.

Molecular Properties and Characterization

A thorough understanding of the fundamental molecular properties of 3-Isocyanatopropyltris(trimethylsiloxy)silane is the cornerstone of any computational study.

| Property | Value | Source |

| CAS Number | 25357-82-8 | [1] |

| Molecular Formula | C13H33NO4Si4 | [1] |

| Molecular Weight | 379.75 g/mol | [1] |

Structural and Electronic Properties: A Quantum Mechanical Perspective

Density Functional Theory (DFT) is a robust method for investigating the ground-state electronic structure and geometry of molecules.[2] By solving the Kohn-Sham equations, we can obtain crucial information about the molecule's stability, reactivity, and spectroscopic properties.

Experimental Protocol: Geometry Optimization and Electronic Structure Calculation

-

Molecule Building: Construct the 3D structure of 3-Isocyanatopropyltris(trimethylsiloxy)silane using a molecular modeling software (e.g., Avogadro, GaussView).

-

Method Selection: Choose a suitable DFT functional and basis set. A common and effective choice for organosilicon compounds is the B3LYP functional with a 6-31G(d,p) basis set. For higher accuracy, especially for reaction energies, methods like M06-2X or ωB97X-D with larger basis sets (e.g., 6-311++G(d,p)) are recommended.[6]

-

Geometry Optimization: Perform a full geometry optimization to find the lowest energy conformation of the molecule. This step is crucial as the molecular geometry dictates its properties.

-

Frequency Calculation: Following optimization, a frequency calculation should be performed to ensure the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies). This calculation also provides theoretical vibrational frequencies that can be compared with experimental FT-IR spectra.

-

Electronic Property Analysis: From the optimized structure, various electronic properties can be calculated, including:

-

Molecular Orbitals (HOMO/LUMO): The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) provide insights into the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability.

-

Electrostatic Potential (ESP) Map: The ESP map visualizes the charge distribution on the molecule's surface, highlighting electrophilic and nucleophilic sites.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis can provide information about atomic charges, hybridization, and donor-acceptor interactions within the molecule.

-

Spectroscopic Characterization: Bridging Theory and Experiment

Computational spectroscopy is a powerful tool for interpreting and predicting experimental spectra.

-

Infrared (IR) Spectroscopy: The vibrational frequencies calculated from DFT can be directly compared to experimental FT-IR spectra. The characteristic stretching frequency of the isocyanate group (-NCO) is typically observed around 2200-2280 cm⁻¹.[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, coupled with DFT, can be used to predict the ¹H, ¹³C, and ²⁹Si NMR chemical shifts. These calculated shifts, when referenced against a standard like tetramethylsilane (TMS), can aid in the assignment of experimental NMR spectra.

dot

Caption: Workflow for computational and experimental characterization.

Reactivity and Reaction Mechanisms

The utility of 3-Isocyanatopropyltris(trimethylsiloxy)silane lies in its reactivity. Computational methods can provide detailed mechanistic insights into its key reactions.

Hydrolysis and Condensation of the Siloxy Groups

The hydrolysis of the trimethylsiloxy groups is the initial step in the formation of siloxane bonds. This reaction is typically catalyzed by acid or base.[8]

dot

Caption: Simplified hydrolysis and condensation pathway.

Computational studies can model the reaction pathways for hydrolysis and condensation, determining the activation energies and reaction rates. This involves locating the transition state structures for each step of the reaction.

Experimental Protocol: Investigating Hydrolysis and Condensation

-

Reactant and Product Definition: Define the reactant (silane + water), intermediate (silanol), and product (siloxane) species.

-

Transition State Search: Employ a transition state search algorithm (e.g., QST2, QST3, or Berny optimization with eigenvector following) to locate the transition state structure connecting the reactants and products.

-

Frequency Calculation: Perform a frequency calculation on the transition state structure to confirm it has exactly one imaginary frequency corresponding to the reaction coordinate.

-

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation can be performed to verify that the located transition state connects the desired reactants and products.

-

Activation Energy Calculation: The activation energy is the energy difference between the transition state and the reactants.

Isocyanate Reactions

The isocyanate group is highly electrophilic and reacts with a variety of nucleophiles.[9] The reaction with hydroxyl groups to form urethanes is particularly important in polymer chemistry.

dot

Caption: Urethane formation from isocyanate and alcohol.

Similar to the hydrolysis reactions, the mechanism of urethane formation can be investigated computationally to understand the influence of catalysts and substituents on the reaction rate.

Molecular Dynamics Simulations: Probing Bulk and Interfacial Properties

While DFT is excellent for studying individual molecules, molecular dynamics (MD) simulations are essential for understanding the behavior of ensembles of molecules and their interactions at interfaces.[10] This is particularly relevant for predicting the performance of 3-Isocyanatopropyltris(trimethylsiloxy)silane as a coupling agent.

Experimental Protocol: Simulating an Organic-Inorganic Interface

-

Force Field Selection: Choose an appropriate force field that can accurately describe both the organic polymer and the inorganic substrate. Commonly used force fields include COMPASS, PCFF, or specialized force fields for siloxanes.[11]

-

System Construction: Build a simulation box containing the inorganic substrate (e.g., a silica surface), the organic polymer, and the silane coupling agent at the interface.

-

Equilibration: Equilibrate the system at the desired temperature and pressure to achieve a stable configuration. This typically involves energy minimization followed by a series of NVT (constant volume and temperature) and NPT (constant pressure and temperature) simulations.

-

Production Run: Once equilibrated, a long production run is performed to collect data for analysis.

-

Analysis: Analyze the simulation trajectory to calculate various properties, such as:

-

Adhesion Energy: The work of adhesion between the polymer and the substrate can be calculated to quantify the effectiveness of the coupling agent.

-

Density Profiles: Density profiles perpendicular to the interface can reveal the structure and organization of the molecules at the interface.

-

Radial Distribution Functions (RDFs): RDFs can be used to analyze the local structure and interactions between different atomic species.

-

Mechanical Properties: The mechanical properties of the composite material, such as Young's modulus and tensile strength, can be estimated from the simulation.[12]

-

Conclusion and Future Outlook

The theoretical and computational approaches outlined in this guide provide a powerful framework for elucidating the molecular-level behavior of 3-Isocyanatopropyltris(trimethylsiloxy)silane. By combining quantum chemical calculations with molecular dynamics simulations, researchers can gain a deep understanding of its structural properties, reactivity, and performance as a coupling agent. While this guide provides a robust starting point, future work should focus on developing more accurate and specific force fields for this class of molecules and on performing multi-scale simulations that can bridge the gap between molecular-level insights and macroscopic material properties. The continued synergy between computational and experimental studies will undoubtedly accelerate the development of next-generation materials with enhanced performance and durability.

References

-

First-Principles Simulation Study on the Weakening of Silane Coupling to Silica under Alkaline Conditions. ACS Publications. [Link]

-

IR spectrum of (3-isocyanatopropyl)triethoxysilane-modified porous... ResearchGate. [Link]

-

Preparation and molecular dynamics simulation of 3-isocyanatopropyltrimethoxysilane-modified sisal microcrystalline cellulose/natural rubber composites. Springer Professional. [Link]

-

The FT‐IR spectra of triethoxy(3‐isocyanatopropyl)silane (a), material... ResearchGate. [Link]

-

silane coupling agents: Topics by Science.gov. Science.gov. [Link]

-

Mechanism of acid-catalysed hydrolysis S N 2 − Si. ResearchGate. [Link]

-

Preparation and molecular dynamics simulation of 3-isocyanatopropyltrimethoxysilane-modified sisal microcrystalline cellulose/natural rubber composites. ResearchGate. [Link]

-

Silane Coupling Agents. Silico. [Link]

-

3-(Triethoxysilyl)propyl isocyanate - Optional[1H NMR] - Spectrum. SpectraBase. [Link]

-

The effect of a 3-methacryloxypropyltrimethoxysilane and vinyltriisopropoxysilane blend and tris(3-trimethoxysilylpropyl)isocyan. SciSpace. [Link]

-

Molecular Dynamics Simulation of Silane Inserted CSH Nanostructure. MDPI. [Link]

-

Molecular Dynamics Simulation of Silane Inserted CSH Nanostructure. PubMed. [Link]

- alkoxides. Google.

-

Kinetics and mechanism of the hydrolysis and alcoholysis of alkoxysilanes. SAE International. [Link]

-

Preparation and Characterization of Tris(trimethylsiloxy)silyl Modified Polyurethane Acrylates and Their Application in Textile Treatment. MDPI. [Link]

-

Current State and Perspectives of Simulation and Modeling of Aliphatic Isocyanates and Polyisocyanates. PMC. [Link]

- HYDROLYSIS AND CONDENSATION OF SILICATES: EFFECTS ON STRUCTURE C.J. BRINKER The most common sol-gel process for making glass or. Elsevier.

-

Preparation and Characterization of Tris(trimethylsiloxy)silyl Modified Polyurethane Acrylates and Their Application in Textile Treatment. PubMed. [Link]

-

Computational Chemistry to Investigate the Chemical Behaviour of Silanes and CSH –Gel. Hydrophobe.org. [Link]

-

Influence of 3-(Trimethoxysilyl) Propyl Methacrylate Coupling Agent Treatment of Olive Pomace Flour Reinforced Polystyrene Composites. IIETA. [Link]

-

Choose the general principles of the silane coupling agent. okchem.com. [Link]

-

Theoretical and experimental spectroscopic analysis by FTIR in the effect of the silanes on the chemical modification of the surface of rice husk. IJERA. [Link]

-

Molecular Dynamics Study on Silane Coupling Agent Grafting to Optimize the Interfacial Microstructure and Physical Properties of Polyimide/Nano-Si3N4 Composites. MDPI. [Link]

-

Computational benchmark for calculation of silane and siloxane thermochemistry. PubMed. [Link]

-

Thermal Analysis of Polymers – Selected Applications. Mettler Toledo. [Link]

-

Current State and Perspectives of Simulation and Modeling of Aliphatic Isocyanates and Polyisocyanates. ResearchGate. [Link]

-

Modification of Thermoplastics with Reactive Silanes and Siloxanes. SciSpace. [Link]

-

3-ISOCYANATOPROPYLTRIETHOXYSILANE, 95%. Gelest, Inc.. [Link]

-

TRIS(3-TRIMETHOXYSILYLPROPYL)ISOCYANURATE, tech. Gelest, Inc.. [Link]

-

(PDF) 29Si N M R spectroscopy of trimethylsilyl tags. Academia.edu. [Link]

-

N-Heterocyclic Carbene Catalysed Trimethylsilylation of Terminal Acetylenes and Indoles with Ruppert's Reagent under Solvent Free Conditions. The Royal Society of Chemistry. [Link]

-

The effect of a 3-methacryloxypropyltrimethoxysilane and vinyltriisopropoxysilane blend and tris(3-trime. University of Groningen. [Link]

-

An SN2 reaction mechanism for hydrolysis of siloxane linkages and the implications for dissolution of quartz. PMC. [Link]

-

DFT and molecular docking analyses of the effects of solvent polarity and temperature on the structural, electronic, an…. OUCI. [Link]

-

The effect of a 3-methacryloxypropyltrimethoxysilane and vinyltriisopropoxysilane blend and tris(3-trimethoxysilylpropyl)isocyanurate on the shear bond strength of composite resin to titanium metal. PubMed. [Link]

Sources

- 1. 3-ISOCYANATOPROPYLTRIS(TRIMETHYLSILOXY)SILANE | 25357-82-8 [chemicalbook.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. silicorex.com [silicorex.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. hydrophobe.org [hydrophobe.org]

- 6. Computational benchmark for calculation of silane and siloxane thermochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 9. Current State and Perspectives of Simulation and Modeling of Aliphatic Isocyanates and Polyisocyanates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Preparation and molecular dynamics simulation of 3-isocyanatopropyltrimethoxysilane-modified sisal microcrystalline cellulose/natural rubber composites | springerprofessional.de [springerprofessional.de]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Surface modification of silica nanoparticles with "3-Isocyanatopropyltris(trimethylsiloxy)silane"

Application Note: Surface Modification of Silica Nanoparticles with 3-Isocyanatopropyltris(trimethylsiloxy)silane

Executive Summary & Chemical Rationale

Target Molecule: 3-Isocyanatopropyltris(trimethylsiloxy)silane (CAS: 25357-82-8) Target Substrate: Hydroxylated Silica Nanoparticles (SiO₂-OH)[1]

This guide addresses the functionalization of silica nanoparticles with a specialized "TRIS" silane. Unlike common silanization protocols that rely on the hydrolysis of alkoxy groups (e.g., APTES, TEOS), this modification utilizes isocyanate chemistry .[1]

Why this specific modifier? The "tris(trimethylsiloxy)silyl" (TRIS) tail is a bulky, dendrimer-like structure consisting of a central silicon atom surrounded by three trimethylsiloxy groups.[1] This architecture provides:

-

Superhydrophobicity: The dense methyl shell creates a low-surface-energy barrier, far superior to linear alkyl chains.[1]

-

Steric Stabilization: The "umbrella" shape of the TRIS group prevents nanoparticle agglomeration by steric repulsion.

-

Biocompatibility: Widely used in silicone hydrogel contact lenses (e.g., oxygen permeability), making this protocol ideal for bio-interface applications.[1]

The Chemical Challenge: The coupling mechanism relies on the reaction between the isocyanate (-NCO) head group and the surface silanols (Si-OH) .[1] This reaction forms a hydrolytically stable carbamate (urethane) linkage.[1] Crucially, this process is strictly anhydrous ; the presence of water will consume the isocyanate, forming amines and ureas, leading to particle bridging and irreversible aggregation.[1]

Mechanistic Workflow

The following diagram illustrates the specific chemical pathway. Note the distinction: we are not hydrolyzing the silane. We are grafting the isocyanate directly to the surface hydroxyl.

Figure 1: Reaction pathway showing the DBTDL-catalyzed formation of the carbamate linkage and the critical moisture sensitivity pathway.[1]

Experimental Protocol

Safety Warning: Isocyanates are sensitizers and irritants. Work in a fume hood. Organotin catalysts (DBTDL) are toxic.[1]

Materials Required

| Reagent | Specification | Purpose |

| Silica Nanoparticles | Amorphous, ~10-200 nm | Substrate.[1] |

| Modifier | 3-Isocyanatopropyltris(trimethylsiloxy)silane | Surface functionalization agent.[1] |

| Solvent | Toluene (Anhydrous, 99.8%) | Reaction medium.[1] Must be <50 ppm water. |

| Catalyst | Dibutyltin dilaurate (DBTDL) | Catalyzes NCO-OH reaction.[1][2] |

| Quenching Agent | Ethanol (Absolute) | Caps unreacted isocyanates during workup.[1] |

Step-by-Step Methodology

1. Surface Activation (Dehydration) [1]

-

Rationale: Silica surfaces naturally adsorb water.[1] Physisorbed water will react with the isocyanate before it reaches the surface silanols.

-

Protocol:

-

Place silica nanoparticles in a vacuum oven.

-

Heat to 120°C under vacuum (< 10 mbar) for 12–24 hours .

-

Cool to room temperature under vacuum or dry nitrogen. Do not expose to air.

-

2. Reaction Setup (Inert Atmosphere)

-

Protocol:

-

Equip a 3-neck round-bottom flask with a reflux condenser, a nitrogen inlet, and a rubber septum.[1]

-

Flame-dry the glassware under vacuum/nitrogen purge to remove surface moisture.

-

Disperse 1.0 g of dry silica nanoparticles in 50 mL of anhydrous toluene.

-

Sonicate for 15–30 minutes (bath sonicator) to break up aggregates. Note: The solvent should remain clear/translucent depending on particle size.

-

3. Catalyst & Silane Addition

-

Protocol:

-

Maintain a positive pressure of Nitrogen.

-

Add 20–50 µL of DBTDL (Catalyst) via syringe.

-

Add 1.0 mL of 3-Isocyanatopropyltris(trimethylsiloxy)silane dropwise while stirring.

-

Stoichiometry Note: This is a large excess. The bulky TRIS group has a "footprint" of ~0.5–0.8 nm². Steric hindrance will limit coverage before silanol consumption does.

-

4. Grafting Reaction

-

Protocol:

-

Heat the mixture to 60°C (oil bath). Reflux is usually unnecessary and increases risk of side reactions.

-

Stir at 400–600 RPM for 12–24 hours .

-

Observation: The solution should remain fluid. If it turns into a gel, moisture ingress has caused isocyanate crosslinking.

-

5. Workup & Purification

-

Protocol:

-

Centrifuge the suspension (10,000 RPM, 15 min). Discard supernatant (contains excess silane).[1]

-

Wash 1: Resuspend in anhydrous toluene, sonicate, centrifuge.

-

Wash 2: Resuspend in anhydrous toluene, sonicate, centrifuge.

-

Wash 3 (Quench): Resuspend in Ethanol. This converts any physisorbed/residual isocyanate into an ethyl carbamate (soluble), preventing it from reacting later.[1] Centrifuge.

-

Drying: Dry the pellet in a vacuum oven at 60°C overnight.

-

Characterization & Validation

To validate the "Trustworthiness" of the protocol, you must confirm the chemical bond formation, not just the presence of the silane.

| Technique | Expected Signal | Interpretation |

| FTIR | New Peak: ~1700–1720 cm⁻¹ | Appearance of C=O stretching (Carbamate/Urethane).[1] Proof of covalent bonding. |

| FTIR | New Peak: ~2960 cm⁻¹ | Strong C-H stretching from the methyl-rich TRIS tail.[1] |

| FTIR | Absent Peak: ~2270 cm⁻¹ | Disappearance of the NCO isocyanate peak. If present, washing is incomplete.[1] |

| TGA | Mass Loss: 15–25% | Thermal degradation of the organic shell between 300–500°C. |

| Contact Angle | > 100° | Water droplet on a pressed pellet of modified silica. Indicates successful hydrophobic modification. |

Troubleshooting Guide

Issue: "The reaction mixture turned into a white gel."

-

Cause: Moisture contamination.[1] Water reacted with the isocyanate to form a urea network that bridged the particles.

-

Fix: Ensure Toluene is dried over molecular sieves (3Å or 4Å). Increase drying time of silica.

Issue: "Low grafting density (TGA < 5%)."

-

Cause: Steric hindrance.[1] The TRIS group is massive.

-

Fix: Use a "spacer" strategy (not applicable here if using this specific molecule) or increase reaction time/temp. However, note that maximum coverage for TRIS-silanes is theoretically lower (~1-2 groups/nm²) than linear silanes due to the umbrella effect.[1]

Issue: "Particles are hydrophobic but aggregate in organic solvents." [1]

-

Cause: Incomplete coverage leaving patches of silanols (dipole-dipole interactions).[1]

-

Fix: Perform a secondary "capping" step with a smaller agent like Hexamethyldisilazane (HMDS) to cover the interstitial silanols that the bulky TRIS group couldn't reach.[1]

References

-

BenchChem. (n.d.).[1] 3-(Methacryloyloxy)propyltris(trimethylsiloxy)silane Application Note.[1] (Note: Discusses the TRIS group properties in surface modification). Link

-

National Institute of Standards and Technology (NIST). (2007).[1] Interfacial modification of silica surfaces through isocyanatopropyl triethoxy silane–amine coupling reactions. (Validates the isocyanate-surface chemistry). Link[1]

-

Gelest, Inc. Silane Coupling Agents: Connecting Across Boundaries. (Authoritative source on Silane/Isocyanate mechanisms).[1] Link

-

PubChem. 3-Isocyanatopropyltris(trimethylsiloxy)silane (CAS 25357-82-8).[1][3] Link

-

PCI Magazine. (2000).[1] Troubleshooting Metal Catalyzed Urethane Systems. (Details DBTDL catalysis mechanisms). Link

Sources

Advanced Surface Modification: Functionalization of Hydroxylated Substrates with 3-Isocyanatopropyltris(trimethylsiloxy)silane

Introduction & Mechanistic Insight

The Molecule: A "Reverse" Anchoring Strategy

The functionalization of surfaces with 3-Isocyanatopropyltris(trimethylsiloxy)silane (CAS: 17096-07-0) represents a distinct departure from traditional silane coupling chemistries. Unlike common alkoxysilanes (e.g., APTES, GPTMS) that anchor via the hydrolysis and condensation of the silicon headgroup, this molecule utilizes the isocyanate (-NCO) moiety as the reactive anchor.

The bulky tris(trimethylsiloxy)silyl tail [-Si(OSi(CH3)3)3] is chemically inert under mild conditions and serves as the functional "payload." When grafted, it creates a dense, umbrella-like silicone brush that imparts exceptional hydrophobicity, lubricity, and steric repulsion to the substrate.

Reaction Mechanism: Carbamate Formation

The coupling reaction is a nucleophilic addition of the surface hydroxyl group (-OH) across the carbon-nitrogen double bond of the isocyanate group. This results in a stable carbamate (urethane) linkage.

Key Advantages of this Chemistry:

-

Water-Free Coupling: Unlike alkoxysilanes, this reaction requires anhydrous conditions, eliminating self-polymerization/aggregation issues common in silanization.

-

High Stability: The resulting carbamate bond is hydrolytically stable in neutral and physiological environments.

-

Steric Shielding: The bulky siloxane tail protects the underlying linkage from enzymatic or chemical attack.

Visualizing the Reaction Pathway:

Figure 1: Mechanistic pathway of the isocyanate-hydroxyl coupling reaction forming a carbamate linkage.[1]

Experimental Protocol

Materials & Equipment

| Component | Specification | Purpose |

| Active Silane | 3-Isocyanatopropyltris(trimethylsiloxy)silane (>95%) | Surface modifier |

| Solvent | Anhydrous Toluene or Xylene (<50 ppm H₂O) | Reaction medium; prevents NCO hydrolysis |

| Catalyst | Dibutyltin Dilaurate (DBTDL) or Zirconium(IV) Acetylacetonate | Accelerates NCO-OH coupling |

| Substrate | Glass, Silicon Wafer, or Plasma-treated Polymer | Hydroxyl-bearing surface |

| Stop Reagent | Anhydrous Ethanol | Quenches unreacted isocyanates |

| Environment | Nitrogen (N₂) or Argon atmosphere | Moisture exclusion |

Surface Pre-treatment (Activation)

Objective: To maximize the density of reactive surface hydroxyl (-OH) groups.

-

Cleaning: Sonicate substrates in Acetone (10 min), followed by Isopropanol (10 min). Dry with N₂ stream.

-

Activation (Choose one based on substrate):

-

Glass/Silicon:[2] Piranha Solution (3:1 H₂SO₄:H₂O₂) for 15 min. (DANGER: Corrosive/Explosive) . Rinse copiously with DI water, then dry at 120°C for 1 hour.

-

Polymers: Oxygen Plasma treatment (30-60 seconds, mild power) to generate surface -OH groups.

-

-

Dehydration: Ensure substrates are completely dry before introducing to the reaction vessel. Surface-bound water will compete with surface -OH groups, leading to urea byproducts rather than grafting.

Functionalization Procedure

Objective: Covalent attachment of the silane via urethane linkage.

-

Reaction Setup: In a glovebox or under a continuous N₂ purge, prepare a 2-5% (v/v) solution of 3-Isocyanatopropyltris(trimethylsiloxy)silane in anhydrous Toluene.

-

Catalyst Addition: Add DBTDL to a final concentration of 0.1% (v/v) .

-

Note: Without catalyst, the reaction with surface hydroxyls is kinetically slow and may require days.

-

-

Incubation:

-

Immerse the activated substrates in the solution.

-

Seal the vessel under N₂.

-

Incubate at 60°C for 4–12 hours . (Elevated temperature drives the reaction of the bulky isocyanate).

-

-

Quenching (Critical):

-

Remove substrates and immediately immerse in Anhydrous Ethanol for 10 minutes.

-

Why? Ethanol reacts with any physically adsorbed, unreacted isocyanate to form a soluble ethyl carbamate, preventing it from depositing as a gummy residue.

-

-

Washing & Curing:

-

Sonicate in fresh Ethanol (2 x 10 min) to remove physisorbed byproducts.

-

Cure/Dry in an oven at 80°C for 1 hour to ensure solvent removal and bond stabilization.

-

Experimental Workflow Diagram:

Figure 2: Step-by-step workflow for the functionalization process.

Validation & Characterization

To ensure protocol success (Trustworthiness), the following validation steps are recommended.

Quantitative Metrics

| Method | Expected Result | Interpretation |

| Water Contact Angle (WCA) | 100° – 105° | Successful grafting of hydrophobic tris(trimethylsiloxy) groups. (Bare glass < 10°). |

| X-Ray Photoelectron Spectroscopy (XPS) | N1s Peak at ~400 eV | Confirms presence of Nitrogen (Carbamate bond). |

| XPS (Si:C Ratio) | Distinct Si2p signal | Confirms presence of silicon-rich tail. |

| Ellipsometry | Thickness ~1.5 – 2.0 nm | Monolayer formation (Theoretical length of molecule). |

Troubleshooting Guide

-

Low Contact Angle (< 80°):

-

Cause: Incomplete surface activation or moisture contamination (Isocyanate turned to urea in solution).

-

Fix: Re-activate surface with plasma; use fresh anhydrous solvents.

-

-

Hazy/White Film:

-

Cause: Polymerization of silane due to water ingress or lack of quenching step.

-

Fix: Ensure strict anhydrous conditions; extend sonication time in ethanol.

-

Safety & Handling (HSE)

-

Isocyanate Hazard: Isocyanates are potent sensitizers and respiratory irritants. All weighing and reaction steps must occur in a fume hood .

-

Flammability: Toluene and the silane are flammable. Keep away from heat sources.

-

Waste: Quenched solutions (containing ethanol) should be disposed of as organic solvent waste.

References

-

Gelest, Inc. "Silane Coupling Agents: Connecting Across Boundaries." Gelest Technical Brochure. Link

-

Arkles, B. "Hydrophobicity, Hydrophilicity and Silanes." Paint & Coatings Industry, 2006.[3] Link

-

Sigma-Aldrich. "3-[Tris(trimethylsiloxy)silyl]propyl methacrylate Product Sheet" (Analogous chemistry reference).[4] Link

-

National Institute of Standards and Technology (NIST). "Interfacial modification of silica surfaces through isocyanatopropyl triethoxy silane–amine coupling reactions." Applied Surface Science, 2007. Link

-

PubChem. "3-(Tris(trimethylsiloxy)silyl)propyl methacrylate Compound Summary." (Structural analog for safety/properties). Link

Sources

Application Note: Synthesis of Polyurethane-Siloxane Graft Copolymers via 3-Isocyanatopropyltris(trimethylsiloxy)silane

[1]

Introduction & Chemical Context

This guide details the synthesis of high-performance polyurethane (PU) copolymers modified with 3-Isocyanatopropyltris(trimethylsiloxy)silane (referred to herein as IPTS ).[1]

Unlike conventional silicone-polyurethanes that utilize linear polydimethylsiloxane (PDMS) diols in the backbone, IPTS is a monofunctional isocyanate with a bulky, "umbrella-like" tris(trimethylsiloxy)silyl head group.[1] This structural distinction is critical: IPTS cannot be used as a chain extender. Instead, it must be used to create pendant side chains or hydrophobic end-caps .[1]

Chemical Identity Verification[1]

-

Target Chemical: 3-Isocyanatopropyltris(trimethylsiloxy)silane[1][2][3]

-

CAS Number: 25357-82-8 (Note: Users often confuse this with CAS 17096-07-0, which is the methacrylate analog used in contact lenses.[1] Ensure you are using the isocyanate variant for PU synthesis).[4]

-

Function: Surface energy reduction, coefficient of friction (COF) reduction, and biocompatibility enhancement without compromising bulk mechanical properties.[1]

Mechanism of Action

The bulky siloxane group (Me3SiO)3Si- is significantly more hydrophobic than linear PDMS.[1] When incorporated as a pendant group, these "silicone umbrellas" migrate rapidly to the polymer-air interface during curing (surface segregation), creating a super-hydrophobic surface layer even at low bulk loadings (<5 wt%).[1]

Experimental Design & Strategy

To synthesize a true copolymer (rather than just an end-capped oligomer), we employ a "Grafting-Through" Strategy .[1]

The "Grafting-Through" Workflow[1]

-

Pre-functionalization: React IPTS with a low molecular weight triol (e.g., Trimethylolpropane, TMP) at a 1:1 molar ratio.[1]

-

Result: A Silane-Modified Diol (SMD) . The IPTS consumes one hydroxyl group, leaving two hydroxyls available for polymerization.

-

Polymerization: This SMD is then used as a chain extender in the main PU reaction, effectively "grafting" the siloxane into the polymer backbone as a side chain.

DOT Diagram: Reaction Pathway

The following diagram illustrates the chemical pathway for creating the Silane-Modified Diol and the final copolymer.

Caption: Synthesis pathway converting monofunctional IPTS into a polymerizable diol monomer, followed by copolymerization and surface segregation.

Materials & Equipment

| Component | Specification | Purpose |

| IPTS | 3-Isocyanatopropyltris(trimethylsiloxy)silane (>98%) | Hydrophobic modifier.[1] |

| Triol | Trimethylolpropane (TMP) | Linker to convert IPTS into a diol.[1] |

| Macro-Polyol | PTMG (Mw 1000 or 2000) or PCDL | Soft segment (flexibility).[1] |

| Diisocyanate | IPDI (Aliphatic) or MDI (Aromatic) | Hard segment (strength).[1] |

| Catalyst | DBTDL (Dibutyltin Dilaurate) | Catalyzes NCO-OH reaction.[1] |

| Solvent | Anhydrous DMF or DMAc | Reaction medium (Moisture <0.05%).[1] |

Detailed Protocol

Phase 1: Synthesis of Silane-Modified Diol (SMD)

Objective: Attach the silane to a linker without crosslinking the system.[1]

-

Preparation: Dry TMP in a vacuum oven at 80°C for 4 hours to remove moisture. Ensure IPTS is handled under nitrogen.

-

Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, nitrogen inlet, and dropping funnel.

-

Dissolution: Dissolve 13.4 g (0.1 mol) of TMP in 50 mL of anhydrous DMF.

-

Reaction:

-

Add 0.05 wt% DBTDL catalyst.[1]

-

Heat the solution to 60°C .

-

Dropwise add 37.9 g (0.1 mol) of IPTS over 60 minutes. Note: The 1:1 molar ratio is critical to ensure only one OH group reacts.

-

-

Completion: Stir at 60°C for 4 hours. Monitor reaction by FTIR (disappearance of NCO peak at 2270 cm⁻¹).[1]

-

Result: A solution containing the Silane-Modified Diol (SMD) with two active hydroxyls.

Phase 2: Copolymer Polymerization

Objective: Incorporate SMD into the PU backbone.

-

Pre-polymer Synthesis:

-

Chain Extension (Grafting):

-

Curing/Film Casting:

-

Cast the solution onto Teflon molds or glass substrates.

-

Dry at 60°C (vacuum) for 24 hours to remove solvent.[1]

-

Cure at 100°C for 4 hours to ensure full urethane formation.

-

Characterization & Validation

To ensure scientific integrity, the following validation steps are required:

| Method | Target Observation | Success Criteria |

| FTIR | 2270 cm⁻¹ (NCO) & 1000-1100 cm⁻¹ (Si-O-Si) | NCO peak should disappear in final film.[1] Strong Si-O-Si doublet should appear. |

| ¹H-NMR | Chemical Shift ~0.1 ppm (Si-CH₃) | Integration of Si-CH₃ peak vs. PU backbone confirms incorporation ratio.[1] |

| Contact Angle | Water & Diiodomethane | Water contact angle should increase from ~75° (Pure PU) to >100° (Modified).[1] |

| XPS | Atomic % of Si at Surface vs. Bulk | Surface Si% should be 5-10x higher than bulk theoretical calculation (evidence of migration).[1] |

Troubleshooting Guide

-

Problem: Gelation during Phase 1.

-

Cause: Moisture in solvent or TMP, causing NCO to crosslink.

-

Fix: Use molecular sieves for solvents; dry TMP rigorously.

-

-

Problem: Low Contact Angle (Surface not hydrophobic).

-

Cause: Silane trapped in bulk.[1]

-

Fix: Anneal the film at 60°C for 24h to promote surface migration of the mobile siloxane tails.

-

References

-

Synthesis and Properties of Polyurethane with Tris(trimethylsiloxy)silyl Propyl Side Chains.

- Source: ResearchGate / Journal of Applied Polymer Science.

- Relevance: Describes the specific grafting of tris(trimethylsiloxy)silyl groups onto polyols.

-

Preparation and Characterization of Tris(trimethylsiloxy)

-

3-Isocyanatopropyltris(trimethylsiloxy)

Sources

- 1. 3-(Tris(trimethylsiloxy)silyl)propyl methacrylate | C16H38O5Si4 | CID 123371 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-ISOCYANATOPROPYLTRIS(TRIMETHYLSILOXY)SILANE | 25357-82-8 [chemicalbook.com]

- 3. 25357-82-8 CAS MSDS (3-ISOCYANATOPROPYLTRIS(TRIMETHYLSILOXY)SILANE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. US4374237A - Silane-containing isocyanate-terminated polyurethane polymers - Google Patents [patents.google.com]

Application Note: Hydrophobic Surface Modification of Glass using 3-Isocyanatopropyltris(trimethylsiloxy)silane

Abstract

This guide details the protocol for generating highly hydrophobic, chemically stable surfaces on glass substrates using 3-Isocyanatopropyltris(trimethylsiloxy)silane (referred to hereafter as TRIS-NCO ). Unlike conventional alkyl-silanes that rely on hydrolytic condensation, TRIS-NCO utilizes a reactive isocyanate anchor to form a hydrolytically stable carbamate (urethane) linkage with surface silanols. The bulky tris(trimethylsiloxy)silyl "umbrella" tail provides exceptional steric shielding and hydrophobicity, mimicking a silicone fluid immobilized on a solid surface. This method is ideal for microfluidics, optical coatings, and preventing protein adsorption in drug development workflows.

Chemical Foundation & Mechanism

The Molecule

-

Chemical Name: 3-Isocyanatopropyltris(trimethylsiloxy)silane[1][2][3][4][5][6][7]

-

Molecular Formula:

-

Key Features:

-

Isocyanate Head (-NCO): Reacts rapidly with active hydrogens (-OH, -NH2) without producing water.

-

Propyl Spacer: Provides flexibility for the head group to orient.

-

Tris(trimethylsiloxy)silyl Tail: A bulky, hydrophobic cluster

. This group is chemically identical to the M-Q resin structures found in high-performance silicones, offering superior water repellency compared to linear alkyl chains.

-

Mechanism of Action

Standard silanization (e.g., using ODTS) involves hydrolysis of alkoxy groups followed by condensation.[8] TRIS-NCO operates via a nucleophilic addition reaction. The lone pair electrons on the glass surface silanol (

Key Advantages over Alkoxysilanes:

-

No Water Required: The reaction is strictly anhydrous; water is a contaminant that consumes the reagent.

-

No Self-Polymerization: Because the tail has no hydrolyzable groups, the monolayer cannot crosslink into messy multilayers. This ensures a true self-limited monolayer.

-

Bond Stability: The carbamate bond is stable at neutral pH, and the bulky tail protects the linkage from hydrolytic attack.

Figure 1: Reaction pathway of TRIS-NCO with surface silanols via nucleophilic addition.

Experimental Protocol

Materials Required

| Component | Specification | Purpose |

| Active Reagent | 3-Isocyanatopropyltris(trimethylsiloxy)silane (>95%) | Surface modifier. |

| Solvent | Anhydrous Toluene or Xylene (Water <50 ppm) | Reaction medium. Moisture kills the isocyanate. |

| Catalyst | Dibutyltin Dilaurate (DBTDL) | Catalyzes Isocyanate-Hydroxyl reaction. |

| Cleaning Agents | Piranha Solution ( | Exposes surface silanols ( |

| Inert Gas | Nitrogen or Argon | Maintains anhydrous atmosphere. |

Step-by-Step Methodology

Phase 1: Surface Activation (Critical)

The glass must be chemically clean and rich in hydroxyl groups, but physically dry.

-

Clean: Immerse glass slides in Piranha solution (3:1 conc.

: 30% -

Rinse: Wash copiously with HPLC-grade water (3x).

-

Dry: Dry in an oven at 120°C for 2 hours.

-

Note: Unlike alkoxysilane protocols where surface moisture aids hydrolysis, this protocol requires a dry surface . The "structural water" (silanols) is sufficient; physisorbed water will cause side reactions.

-

Phase 2: Deposition (Liquid Phase)

-

Preparation: In a glovebox or under

flow, prepare a 2% v/v solution of TRIS-NCO in anhydrous toluene. -

Catalysis: Add 0.1% v/v Dibutyltin Dilaurate (DBTDL) to the solution.

-

Insight: Without DBTDL, the reaction with sterically hindered silanols is slow. The tin catalyst activates the isocyanate carbon.

-

-

Incubation: Immerse the dry glass substrates into the solution.

-

Reaction Conditions: Seal the container and heat to 60°C for 4-12 hours .

-

Why Heat? Promotes the reaction of the bulky TRIS group which faces steric hindrance reaching the surface.

-

-

Quenching: Remove substrates and immediately rinse with fresh Toluene, then Ethanol.

Phase 3: Curing & Annealing

-

Cure: Bake the treated glass at 110°C for 1 hour .

-

Purpose: Drives the reaction to completion and anneals the siloxane chains, maximizing hydrophobic density.

-

Figure 2: Operational workflow for TRIS-NCO surface modification.

Characterization & Validation

To ensure the coating meets "Self-Validating" criteria, perform the following checks:

| Metric | Method | Target Value | Interpretation |

| Hydrophobicity | Water Contact Angle (Goniometry) | 100° - 105° | <90° indicates incomplete coverage or moisture contamination during coating. |

| Hysteresis | Advancing/Receding Angle | < 10° | Low hysteresis confirms a smooth, uniform monolayer (silicone-like brush). |

| Chemical Comp | XPS (X-ray Photoelectron Spectroscopy) | N(1s) peak | Presence of Nitrogen (from carbamate) confirms chemical bonding, not just physisorption. |

| Stability | Soak in PBS (pH 7.4, 24h) | Verifies the hydrolytic stability of the carbamate-siloxane interface. |

Troubleshooting Guide

Problem: Hazy/Cloudy Film on Glass

-

Cause: Moisture in the solvent caused the isocyanate to hydrolyze into an amine, which then reacted with another isocyanate to form urea crystals (white precipitate).

-

Solution: Use strictly anhydrous solvents and a nitrogen blanket. Filter the silane solution before use if precipitates are visible.

Problem: Low Contact Angle (<90°)

-

Cause: Steric hindrance prevented dense packing.

-

Solution: Increase reaction time (up to 24h) or temperature (80°C). Ensure the glass was Piranha-cleaned immediately before drying; old glass surfaces lose reactivity.

References

-

Isocyanate-Silane Mechanism: Gelest, Inc. Silane Coupling Agents: Connecting Across Boundaries. (General mechanism of silane/isocyanate reactivity). Available at: [Link]

- Application in Hydrogels: U.S. Patent 5583244A. Siloxane-containing pullulan and method for the preparation thereof (Describes the reaction of Tris(trimethylsiloxy)silylpropyl isocyanate with hydroxyl groups).

-

Surface Activation: Glass silanization with blocked-isocyanate. Surface Science 601 (2007).[9] (Comparative study on isocyanate-glass binding). Available at: [Link]

Sources

- 1. 25357-82-8 CAS Manufactory [m.chemicalbook.com]

- 2. 3-ISOCYANATOPROPYLTRIS(TRIMETHYLSILOXY)SILANE | 25357-82-8 [chemicalbook.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. 25357-82-8 3-(3-异氰酸根合丙基)-1,1,1,5,5,5-六甲基-3-[(三甲基硅基)氧基]-3-三硅氧烷 Trisiloxane,3-(3-isocyanatopropyl)-1,1,1,5,5,5-hexamethyl-3-[(trimethylsilyl)oxy]- - CAS数据库 [cheman.chemnet.com]

- 5. silane coupling agent suppliers UK [ukchemicalsuppliers.co.uk]

- 6. tris(trimethylsiloxy)silane suppliers UK [ukchemicalsuppliers.co.uk]

- 7. US5583244A - Siloxane-containing pullulan and method for the preparation thereof - Google Patents [patents.google.com]

- 8. gelest.com [gelest.com]

- 9. researchgate.net [researchgate.net]

Application of "3-Isocyanatopropyltris(trimethylsiloxy)silane" in dental composites and adhesives.

Application Note: Synthesis and Utilization of Siloxane-Urethane Monomers using 3-Isocyanatopropyltris(trimethylsiloxy)silane in Dental Composites

Part 1: Executive Summary & Chemical Profile

3-Isocyanatopropyltris(trimethylsiloxy)silane (CAS: 25357-82-8) is a specialized organosilane distinct from traditional "silane coupling agents" (e.g.,

In dental materials, its primary application is the synthesis of hydrophobically modified urethane monomers . By reacting this silane with hydroxylated methacrylates (e.g., HEMA), researchers can create "Siloxane-Urethane" hybrid monomers. These monomers address two critical failure modes in dental composites: polymerization shrinkage and hydrolytic degradation .

Chemical Profile

| Property | Detail |

| Chemical Name | 3-Isocyanatopropyltris(trimethylsiloxy)silane |

| Common Abbreviation | IPTS-TRIS / Si-NCO |

| CAS Number | 25357-82-8 |

| Molecular Formula | |

| Functional Groups | Isocyanate (-NCO): Reacts with -OH, -NH2Tris(trimethylsiloxy)silyl: Bulky, hydrophobic, inert tail |

| Key Role | Monomer Synthesis Precursor (Hydrophobic Modifier) |

Part 2: Mechanism of Action

The utility of this silane lies in its ability to introduce the "TRIS" (tris(trimethylsiloxy)silyl) group into a polymer network via a urethane linkage.

-

Hydrophobicity (Water Repellency): The bulky siloxane tail acts as a hydrophobic shield. When incorporated into a dental adhesive or composite matrix, it significantly lowers water sorption. This prevents "plasticization" (softening) of the resin and reduces the risk of esterase-catalyzed hydrolysis.

-

Stress Relaxation (Low Shrinkage): The large steric volume of the TRIS group creates "free volume" within the polymer network. During polymerization, this bulk prevents the polymer chains from packing too tightly, thereby reducing volumetric shrinkage and polymerization stress—a primary cause of marginal gap formation in fillings.

-

Urethane Toughness: The reaction forms a urethane carbamate linkage (-NH-CO-O-). Urethanes form hydrogen bonds between chains, increasing the toughness and fracture resistance of the material compared to simple ester linkages.

Part 3: Protocol – Synthesis of Siloxane-Urethane Methacrylate (Si-U-MA)

Objective: Synthesize a hydrophobic, low-shrinkage co-monomer by reacting 3-Isocyanatopropyltris(trimethylsiloxy)silane with 2-Hydroxyethyl Methacrylate (HEMA).

Materials Required

-

Reactant A: 3-Isocyanatopropyltris(trimethylsiloxy)silane (Store under

, moisture sensitive). -

Reactant B: 2-Hydroxyethyl Methacrylate (HEMA) (Dry, <0.1% water).

-

Catalyst: Dibutyltin Dilaurate (DBTDL) or Stannous Octoate.

-

Solvent (Optional): Anhydrous Methylene Chloride or THF (reaction can often be run neat/bulk).

-

Stabilizer: BHT (Butylated hydroxytoluene) to prevent premature polymerization.

Experimental Workflow

-

Preparation:

-

Dry all glassware in an oven at 120°C for 2 hours.

-

Purge the reaction vessel (3-neck round bottom flask) with dry Nitrogen (

). -

Equip flask with a magnetic stirrer, addition funnel, and thermometer.

-

-